![molecular formula C21H26N6O2 B2960371 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1021094-58-5](/img/structure/B2960371.png)

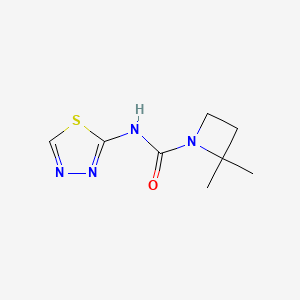

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and a variety of starting materials. For instance, one common synthetic method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The exact synthesis pathway for this specific compound is not detailed in the available literature.Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines, are fundamental in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds involves complex reactions that can lead to a variety of pharmacologically active molecules. For instance, the reaction of arylidenes with hydrazines and other reagents can fuse diazepam with heterocyclic groups, leading to compounds with potential therapeutic applications (Berghot, 1992). Similarly, the palladium-catalyzed C-C coupling of halo-substituted pyrazolo[3,4-d]pyrimidines has been explored for the synthesis of antitumor agents (Taylor & Patel, 1992).

Antibacterial Agents

The design and synthesis of novel heterocyclic compounds containing sulfonamido moieties have shown promise as antibacterial agents. Such compounds, produced through reactions with active methylene compounds, demonstrate significant antibacterial activity, indicating their potential for treating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antitubercular Activity

Compounds synthesized from ethyl 2-cyanoacetate and dichloropyrimidine, leading to homopiperazine-pyrimidine-pyrazole hybrids, exhibit potent antitubercular activity. This highlights the potential of such compounds in combating tuberculosis, a significant global health challenge (Vavaiya et al., 2022).

Radiolabeling and Imaging

Pyrazolo[1,5-a]pyrimidine derivatives have been developed and radiolabeled for studying peripheral benzodiazepine receptors using positron emission tomography (PET), offering insights into neurodegenerative disorders and potential cancer imaging applications (Fookes et al., 2008).

Anticancer and Antimicrobial Activities

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for their anticancer and antimicrobial properties. Such studies contribute to the development of new therapeutic agents targeting various cancer types and microbial infections (Ahmed et al., 2009).

properties

IUPAC Name |

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c28-19(15-29-17-8-4-3-5-9-17)22-10-13-27-21-18(14-25-27)20(23-16-24-21)26-11-6-1-2-7-12-26/h3-5,8-9,14,16H,1-2,6-7,10-13,15H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHHIVIEOLQUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960288.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2960295.png)

![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)

![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)